1,8-Diisocyanatooctane

Übersicht

Beschreibung

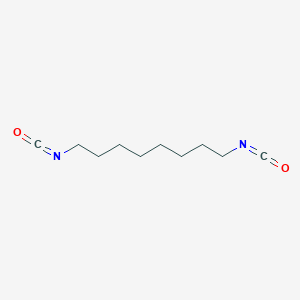

1,8-Diisocyanatooctane, also known as octamethylene diisocyanate, is an organic compound with the molecular formula OCN(CH₂)₈NCO. It is a diisocyanate, which means it contains two isocyanate groups (-NCO) attached to an octane chain. This compound is primarily used in the production of polyurethanes and other polymers due to its ability to react with compounds containing active hydrogen atoms, such as alcohols and amines .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,8-Diisocyanatooctane can be synthesized through the phosgenation of 1,8-diaminooctane. The reaction involves the following steps:

Formation of Carbamoyl Chloride: 1,8-diaminooctane reacts with phosgene (COCl₂) to form 1,8-bis(carbamoyl chloride)octane.

Formation of Isocyanate: The intermediate 1,8-bis(carbamoyl chloride)octane is then treated with a base, such as triethylamine, to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of phosgene and 1,8-diaminooctane under controlled conditions to ensure high yield and purity. The reaction is carried out in a solvent such as toluene or chlorobenzene, and the product is purified through distillation .

Analyse Chemischer Reaktionen

Types of Reactions

1,8-Diisocyanatooctane undergoes several types of chemical reactions, including:

Addition Reactions: Reacts with alcohols to form urethanes and with amines to form ureas.

Polymerization: Reacts with polyols to form polyurethanes.

Hydrolysis: Reacts with water to form amines and carbon dioxide.

Common Reagents and Conditions

Alcohols: Reacts with alcohols under mild conditions to form urethanes.

Amines: Reacts with amines at room temperature to form ureas.

Water: Reacts with water at room temperature to form amines and carbon dioxide.

Major Products

Urethanes: Formed from the reaction with alcohols.

Ureas: Formed from the reaction with amines.

Amines and Carbon Dioxide: Formed from the hydrolysis reaction.

Wissenschaftliche Forschungsanwendungen

Polyurethane Production

1,8-Diisocyanatooctane is a key ingredient in synthesizing polyurethanes, which are versatile materials used in foams, coatings, adhesives, and elastomers. Its unique structure provides a balance between flexibility and rigidity, making it suitable for a wide range of applications:

- Flexible Foams : DIO contributes to the creation of flexible polyurethane foams used in furniture and automotive seating.

- Rigid Foams : It is also employed in producing rigid foams for insulation purposes.

- Elastomers : The compound's properties allow for the development of elastomeric materials that exhibit high resilience and durability.

Surface Coatings

DIO is utilized in producing various surface coatings that enhance material properties:

- Repellency Coatings : These coatings provide resistance to water and dirt.

- Lubrication Coatings : They reduce friction on surfaces.

- Adhesion Promotion Coatings : These improve the bonding of coatings to substrates.

- Fluorescent Coatings : DIO can be part of formulations that exhibit fluorescent properties.

Biomedical Research

The compound shows promise in biomedical applications due to its ability to form biocompatible polymers. Research indicates potential uses in:

- Drug Delivery Systems : DIO-based polymers can be engineered to release drugs at controlled rates.

- Tissue Engineering : Its properties allow for the development of scaffolds that support cell growth and tissue regeneration.

Green Chemistry Approaches

Recent studies have explored sustainable methods for synthesizing DIO and bio-based polyurethanes:

- Non-phosgene Routes : Innovative methods using fatty acid derivatives have been investigated to produce diisocyanates without phosgene, reducing environmental impact.

- Bio-based Thermoplastic Polyurethanes (TPUs) : Research has focused on creating TPUs from bio-based diisocyanates, including DIO, which exhibit comparable mechanical properties to their petrochemical counterparts while being more environmentally friendly .

Types of Reactions

This compound undergoes several significant chemical reactions:

- Addition Reactions : It reacts with alcohols to form urethanes and with amines to produce ureas.

- Polymerization : DIO reacts with polyols to form polyurethanes through step-growth polymerization.

- Hydrolysis : In the presence of water, it can hydrolyze to form amines and carbon dioxide.

Common Reagents and Conditions

- Alcohols : React under mild conditions to yield urethanes.

- Amines : Typically react at room temperature to form ureas.

- Water : Reacts at room temperature, necessitating dry conditions to prevent unwanted side reactions.

Case Study 1: Bio-Based TPU Development

A study demonstrated the synthesis of thermoplastic polyurethanes using this compound combined with fatty acid-based diisocyanates. The resulting materials exhibited enhanced thermal stability and mechanical properties compared to traditional petrochemical-based TPUs. The study highlighted the potential for reducing reliance on fossil fuels while maintaining performance standards .

Case Study 2: Surface Coating Innovations

Research focused on developing advanced surface coatings utilizing DIO revealed improvements in adhesion and durability. These coatings were tested for their effectiveness in automotive applications, showcasing DIO's versatility beyond traditional uses .

Wirkmechanismus

The mechanism of action of 1,8-diisocyanatooctane involves the reaction of its isocyanate groups with compounds containing active hydrogen atoms. The isocyanate groups (-NCO) are highly reactive and can form covalent bonds with hydroxyl (-OH) and amino (-NH₂) groups, leading to the formation of urethanes and ureas, respectively. This reactivity is the basis for its use in polymerization reactions to form polyurethanes and other polymers .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Hexamethylene Diisocyanate: Contains six carbon atoms in the chain and is used in similar applications.

1,4-Diisocyanatobutane: Contains four carbon atoms in the chain and is used in the production of polyurethanes.

1,12-Diisocyanatododecane: Contains twelve carbon atoms in the chain and is used in the production of polyurethanes.

Uniqueness

1,8-Diisocyanatooctane is unique due to its eight-carbon chain, which provides a balance between flexibility and rigidity in the resulting polymers. This makes it suitable for a wide range of applications, including flexible foams, rigid foams, and elastomers .

Biologische Aktivität

1,8-Diisocyanatooctane (DIO) is a compound with significant potential in various biological applications, particularly in the synthesis of polyurethanes and other polymers. This article examines its biological activity, focusing on its chemical properties, synthesis methods, and potential impacts on health and the environment.

This compound has the molecular formula and a molecular weight of 196.25 g/mol. It is characterized by:

- Boiling Point : 156 °C (at 15 mmHg)

- Melting Point : 141-144 °C

- Density : 1 g/cm³ at 20 °C

- UN Number : 2206

- ADR Classification : 6.1, II (toxic substances) .

Synthesis and Polymerization

DIO is primarily used in the production of bio-based thermoplastic polyurethanes (TPUs). Recent studies have explored the synthesis of TPUs using DIO alongside other diisocyanates. For example, a study demonstrated that DIO can be combined with fatty acid-based diisocyanates to create thermoplastic polyurethanes with enhanced thermal and mechanical properties. The polymerization typically occurs via a one-step solution method at elevated temperatures, utilizing catalysts to facilitate the reaction .

Cytotoxicity Studies

Research indicates that diisocyanates like DIO can exhibit cytotoxic effects. A study highlighted that exposure to DIO can lead to cellular damage in various cell lines, emphasizing the need for careful handling due to its potential toxicity .

Allergic Reactions

Diisocyanates are known allergens, and DIO is no exception. Sensitization can occur upon inhalation or dermal contact, leading to respiratory issues or skin reactions in susceptible individuals. The mechanism involves the formation of isocyanate adducts with proteins, triggering an immune response .

Case Studies

- Thermoplastic Polyurethanes : A case study investigated the properties of TPUs synthesized from DIO and other bio-based materials. The resulting polymers showed improved mechanical strength and thermal stability compared to traditional petroleum-based alternatives. The study concluded that incorporating DIO enhances the performance characteristics of bio-based TPUs while reducing environmental impact .

- Environmental Impact Assessment : Another study focused on the environmental implications of using DIO in industrial applications. It assessed the biodegradability of polyurethane products derived from DIO, finding that while these materials are less toxic than their petroleum-based counterparts, they still pose risks if not managed properly during disposal .

Comparative Analysis of Diisocyanates

A comparison table summarizes key biological activities and properties of various diisocyanates including DIO:

| Diisocyanate | Toxicity Level | Allergic Potential | Thermal Stability | Biodegradability |

|---|---|---|---|---|

| This compound | Moderate | High | High | Moderate |

| Hexamethylene Diisocyanate (HDI) | High | High | Very High | Low |

| Toluene Diisocyanate (TDI) | High | Very High | Moderate | Low |

Eigenschaften

IUPAC Name |

1,8-diisocyanatooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c13-9-11-7-5-3-1-2-4-6-8-12-10-14/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPKOUOXSNGVLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCN=C=O)CCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369847 | |

| Record name | 1,8-Diisocyanatooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10124-86-4 | |

| Record name | Octamethylene diisocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10124-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Diisocyanatooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-Diisocyanatooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,8-diisocyanatooctane contribute to the formation of the IPN described in the research?

A: this compound acts as a crosslinking agent in the synthesis of the poly-L-lysine (PLL) and ultra-high molecular weight polyethylene (UHMWPE) IPN. [] The research describes a multi-step process:

Q2: What analytical techniques were employed to confirm the successful incorporation of this compound and formation of the IPN?

A2: The research utilized a combination of techniques to confirm the successful synthesis of the IPN and the role of this compound:

- FTIR Spectroscopy: The presence of PLL after the crosslinking step was confirmed by the appearance of characteristic peaks in the FTIR spectra. This indicated that the this compound successfully reacted with the PLL and incorporated it into the material. []

- SEM Imaging: Scanning electron microscopy revealed a morphology dominated by PLL spheres on the material's surface. This observation suggested successful crosslinking by this compound, as the PLL remained adhered to the UHMWPE and formed distinct structures rather than being washed away. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.